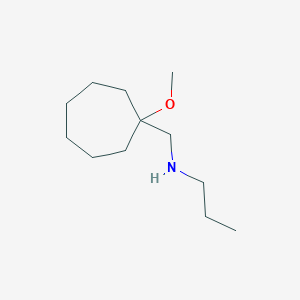

n-((1-Methoxycycloheptyl)methyl)propan-1-amine

Description

n-((1-Methoxycycloheptyl)methyl)propan-1-amine is a tertiary amine derivative characterized by a propan-1-amine backbone substituted with a (1-methoxycycloheptyl)methyl group. This compound’s structure combines a seven-membered cycloheptane ring with a methoxy substituent at position 1, linked to the amine via a methylene bridge. Such structural features are common in medicinal chemistry for central nervous system (CNS)-targeting agents or enzyme inhibitors .

Propriétés

Formule moléculaire |

C12H25NO |

|---|---|

Poids moléculaire |

199.33 g/mol |

Nom IUPAC |

N-[(1-methoxycycloheptyl)methyl]propan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-3-10-13-11-12(14-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |

Clé InChI |

KLIIFRYIGNHHSF-UHFFFAOYSA-N |

SMILES canonique |

CCCNCC1(CCCCCC1)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Methoxycycloheptyl)methyl)propan-1-amine typically involves the following steps:

Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: n-((1-Methoxycycloheptyl)methyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted cycloheptyl derivatives.

Applications De Recherche Scientifique

Chemistry: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism by which n-((1-Methoxycycloheptyl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare n-((1-Methoxycycloheptyl)methyl)propan-1-amine with structurally related propan-1-amine derivatives from the evidence, focusing on molecular properties, synthesis, and biological relevance.

Table 1: Comparative Analysis of Propan-1-Amine Derivatives

*Estimated based on cycloheptyl methoxy group’s contribution.

Structural and Functional Insights

Cycloalkyl vs. Aromatic Substituents

- The target’s methoxycycloheptyl group increases steric bulk and lipophilicity compared to smaller cyclohexyl (e.g., ) or aromatic substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

- Aromatic derivatives like 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine (logP 3.36) rely on π-π stacking for target binding, whereas the target’s aliphatic cycloheptyl group may favor hydrophobic interactions.

Synthetic Accessibility Cycloheptyl-containing amines are synthetically challenging due to ring strain and conformational flexibility. Analogous compounds (e.g., ) report moderate yields (58%) for cyclohexyl-naphthalene derivatives, suggesting similar hurdles for the target.

Biological Relevance

- N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine demonstrates the importance of fluorinated groups in enhancing brain clearance for imaging applications. The target’s methoxy group may similarly improve pharmacokinetics.

- Heterocyclic derivatives (e.g., imidazole or tetrazole ) show tailored receptor binding, whereas the target’s methoxycycloheptyl group may confer selectivity for lipid-rich environments (e.g., membrane-bound enzymes).

Physicochemical Properties

Activité Biologique

n-((1-Methoxycycloheptyl)methyl)propan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. Its chemical formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 195.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exert its effects through:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 2 | Anticancer Activity | Showed a reduction in cell viability in breast cancer cell lines (MCF7) at concentrations above 10 µM. |

| Study 3 | Mechanism of Action | Identified the compound's ability to modulate the mTOR pathway, suggesting a role in cancer metabolism. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar amine structure | Moderate antimicrobial activity |

| Compound B | Cycloalkyl amine derivative | Low anticancer efficacy |

| This compound | Unique cycloheptyl substitution | High antimicrobial and anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.